molecular formula C10H10N4OS B2866612 4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one CAS No. 22445-85-8

4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2866612
CAS No.: 22445-85-8
M. Wt: 234.28
InChI Key: IUKXZXGMLJSMTA-UHFFFAOYSA-N
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Description

4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives of 1,2,4-triazole, including 4-amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one, and evaluated their antimicrobial activities. These compounds have been found to possess good or moderate activities against test microorganisms, showcasing their potential in developing new antimicrobial agents. The synthesis process often involves the reaction of ester ethoxycarbonylhydrazones with primary amines or other chemical transformations leading to the creation of compounds with enhanced biological activities (Bektaş et al., 2007).

Antibacterial Agents

Several studies have focused on the synthesis of new fluorine-containing thiadiazolotriazinones and their evaluation as potential antibacterial agents. The incorporation of pharmacophores such as fluorophenyl groups into the structure of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives has been demonstrated to yield compounds with promising antibacterial activity, highlighting their significance in the development of new therapeutic agents (Holla et al., 2003).

Molecular Structure and Theoretical Calculations

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the structural and spectroscopic parameters of 4-amino-1,2,4-triazole derivatives. These studies help in understanding the molecular interactions and properties that contribute to their biological activities. For example, the investigation of hydrogen bonding in the molecular structure and its implications on the biological activity provides valuable insights into the design of more effective compounds (Süleymanoğlu et al., 2017).

Anticancer and Pharmacological Evaluation

Research has also extended to the evaluation of 1,2,4-triazine derivatives for their anticancer properties. Some derivatives have been shown to exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents. This includes the study and development of compounds through synthetic routes that lead to enhanced biological activity, providing a basis for further pharmacological evaluation (Saad et al., 2011).

Properties

IUPAC Name

4-amino-6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-6-2-4-7(5-3-6)8-9(15)14(11)10(16)13-12-8/h2-5H,11H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKXZXGMLJSMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.